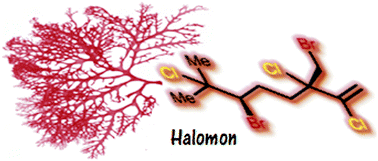Algae metabolites: from in vitro growth inhibitory effects to promising anticancer activity
Natural Product Reports Pub Date: 2018-12-17 DOI: 10.1039/C8NP00057C
Abstract
Covering: 1957 to 2017
Algae constitute a heterogeneous group of eukaryotic photosynthetic organisms, mainly found in the marine environment. Algae produce numerous metabolites that help them cope with the harsh conditions of the marine environment. Because of their structural diversity and uniqueness, these molecules have recently gained a lot of interest for the identification of medicinally useful agents, including those with potential anticancer activities. In the current review, which is not a catalogue-based one, we first highlight the major biological events that lead to various types of cancer, including metastatic ones, to chemoresistance, thus to any types of current anticancer treatment relating to the use of chemotherapeutics. We then review algal metabolites for which scientific literature reports anticancer activity. Lastly, we focus on algal metabolites with promising anticancer activity based on their ability to target biological characteristics of cancer cells responsible for poor treatment outcomes. Thus, we highlight compounds that have, among others, one or more of the following characteristics: selectivity in reducing the proliferation of cancer cells over normal ones, potential for killing cancer cells through non-apoptotic signaling pathways, ability to circumvent MDR-related efflux pumps, and activity in vivo in relevant pre-clinical models.

Recommended Literature
- [1] Unique molecular geometries of reduced 4- and 5-coordinate zinc complexes stabilised by diiminopyridine ligand†
- [2] Dibenzofurans and derivatives from lichens and ascomycetes†
- [3] Back matter
- [4] Synthesis using aromatic homolytic substitution—recent advances
- [5] Metabolomics-on-a-chip and metabolic flux analysis for label-free modeling of the internal metabolism of HepG2/C3A cells†
- [6] Direct studies on 5-coordinate intermediates formed during substitution at tetrahedral Fe sites: role of bound nucleophile in labilisation of leaving group†
- [7] Direct observation of step-edge barrier effects and general aspects of growth processes: morphology and structure in diindenoperylene thin films deposited on Au(100) single crystals
- [8] Polymeric heptazine imide by O doping and constructing van der Waals heterostructures for photocatalytic water splitting: a theoretical perspective from transition dipole moment analyses†
- [9] The protective effects of beta-mangostin against sodium iodate-induced retinal ROS-mediated apoptosis through MEK/ERK and p53 signaling pathways†
- [10] Molecular and biochemical characterization of a new thermostable bacterial laccase from Meiothermus ruber DSM 1279†









